molecular formula C18H11ClN2O3 B5676188 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide

Cat. No.: B5676188
M. Wt: 338.7 g/mol
InChI Key: WIXKQUJAAZMYGS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide typically involves the reaction of 2-aminobenzoxazole with 4-chlorobenzoyl chloride, followed by the coupling of the resulting intermediate with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a suitable solvent such as dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. Its anticancer activity may involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide
  • N-[3-(1,3-benzoxazol-2-yl)-4-bromophenyl]furan-2-carboxamide
  • N-[3-(1,3-benzoxazol-2-yl)-4-methylphenyl]furan-2-carboxamide

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide is unique due to the presence of both benzoxazole and furan moieties, which contribute to its diverse biological activities. The chlorophenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3/c19-13-8-7-11(20-17(22)16-6-3-9-23-16)10-12(13)18-21-14-4-1-2-5-15(14)24-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKQUJAAZMYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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